Chiral Purity Enables Enantiomer-Specific Biological Activity in Anticancer Research
D-Tyrosinol (the D-enantiomer of 4-(2-Amino-3-hydroxypropyl)phenol) demonstrates high-affinity inhibition of adenine phosphoribosyltransferase (APRT), a key enzyme in the purine salvage pathway, with activity absent in the L-enantiomer or racemic mixture . In functional assays, D-Tyrosinol inhibited the proliferation of leukemia cells by inducing apoptosis, while showing no effect on normal cells . This stereospecificity is a critical differentiator, as using the racemic mixture (CAS 500-88-9) or the L-enantiomer (CAS 5034-68-4) would fail to achieve the targeted APRT inhibition required for studying chronic lymphocytic leukemia pathways .
| Evidence Dimension | APRT Enzyme Inhibition & Anticancer Activity |
|---|---|
| Target Compound Data | D-Tyrosinol (CAS 58889-64-8) inhibits APRT with high affinity and induces apoptosis in leukemia cells. |
| Comparator Or Baseline | L-Tyrosinol (CAS 5034-68-4) and Racemic 4-(2-Amino-3-hydroxypropyl)phenol (CAS 500-88-9) |
| Quantified Difference | APRT inhibition and selective anticancer activity are exclusive to the D-enantiomer; L- and racemic forms show no comparable activity. |
| Conditions | In vitro enzyme binding assays and leukemia cell line proliferation assays. |
Why This Matters
Procuring the correct enantiomer is essential for replicating published anticancer studies; substituting with the racemate or the L-enantiomer will lead to experimental failure due to lack of target engagement.
